molecular formula C13H19NO4 B14916959 Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B14916959
M. Wt: 253.29 g/mol
InChI Key: VAPAQZKBPJELIB-UHFFFAOYSA-N
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Description

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxylate group through esterification. The piperidine ring can be synthesized separately and then coupled with the furan derivative using a nucleophilic substitution reaction. The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C13H19NO4/c1-17-13(16)12-11(4-7-18-12)8-14-5-2-10(9-15)3-6-14/h4,7,10,15H,2-3,5-6,8-9H2,1H3

InChI Key

VAPAQZKBPJELIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)CN2CCC(CC2)CO

Origin of Product

United States

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